tert-Butyldimethyl(4-chlorobenzyloxy)silane
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Overview
Description
Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C13H21ClOSi and a molar mass of 256.84 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a tert-butyldimethylsilyl ether group.
Preparation Methods
The synthesis of Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- typically involves the reaction of 4-chlorobenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether
Chemical Reactions Analysis
Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The benzyl position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzyl group to a methyl group.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents like potassium permanganate .
Scientific Research Applications
Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is used in various scientific research applications:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing selective reactions to occur at other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and intermediates for medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves its role as a protecting group. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
Similar compounds to Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- include:
Benzene, 1-chloro-4-methyl-: This compound has a similar structure but lacks the silyl ether group, making it less versatile in synthetic applications.
Benzene, 1,4-dichloro-2-methyl-: This compound has two chlorine atoms and a methyl group, offering different reactivity and applications.
1-Chloro-4-(1,1-dimethylethyl)benzene: This compound has a tert-butyl group instead of the silyl ether, affecting its chemical properties and uses.
Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is unique due to the presence of the tert-butyldimethylsilyl ether group, which provides protection for hydroxyl groups during synthetic processes, making it highly valuable in organic synthesis .
Properties
CAS No. |
256521-85-4 |
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Molecular Formula |
C13H21ClOSi |
Molecular Weight |
256.84 g/mol |
IUPAC Name |
tert-butyl-[(4-chlorophenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3 |
InChI Key |
BDELLEROAYBJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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